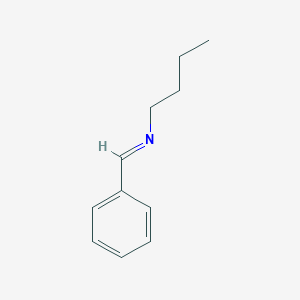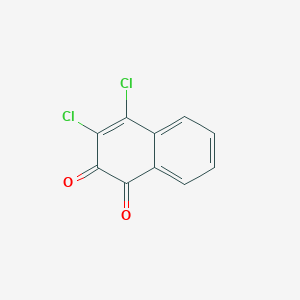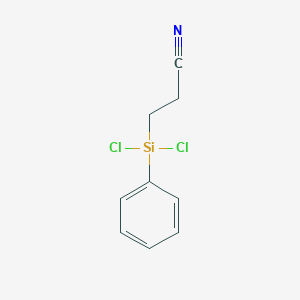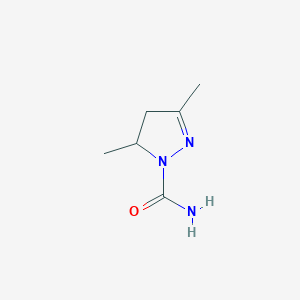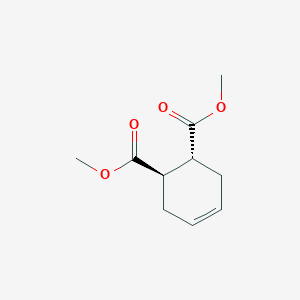
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Descripción general
Descripción
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a chemical compound that is part of a broader class of cyclohexene derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The cyclohexene ring is a common motif in many natural products and pharmaceuticals, and its derivatives are often studied for their unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of cyclohexene derivatives can be achieved through various methods. For instance, the photocycloaddition of dimethyl cyclobut-1-ene-1,2-dicarboxylate with cyclohexene can yield photoadducts that can be further isomerized to produce trans-1,2-cyclohexanebis-alpha-acrylic acid dimethyl ester . Another method involves the esterification of dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate with diphenyl chlorophosphate . These synthetic routes highlight the versatility of cyclohexene derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives can be quite complex. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate shows a slightly distorted square-planar arrangement of the central four-membered ring . The planarity and symmetry of these molecules can significantly affect their physical properties and reactivity.
Chemical Reactions Analysis
Cyclohexene derivatives undergo various chemical reactions. The photo-induced addition of acetic acid to cyclohexene derivatives can yield acetoxycyclohexanecarboxylates . Intramolecular reactions of trans-cyclohexyl-1,2-bisacrylate can lead to the formation of novel compounds through stereoselective processes . These reactions demonstrate the rich chemistry of cyclohexene derivatives and their potential for creating new molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structure. For instance, the stereochemistry of the 1,4-cyclohexylene units in poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) affects the material's thermal properties, with the trans configuration inducing better chain packing and higher crystallizability . Theoretical information indices can also be used to analyze the structure-property relationships in these compounds . Chemical ionization and collision-induced dissociation studies reveal conformational effects in gas-phase cations of stereoisomeric cyclohexane-1,2-dicarboxylates .
Aplicaciones Científicas De Investigación
Photo-induced Additions : Irradiation of dimethyl esters of cis- and trans-4-cyclohexene-1,2-dicarboxylic acids leads to acetic-acid adducts. The study by Leong et al. (1973) explored the photo-induced addition of acetic acid to cyclohexene derivatives, including dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
Structure-Property Dependence : Salakhov et al. (2009) conducted a topological approach to understand the structure-property dependence in a series of 4-cyclohexene-1,2-dicarboxylic acids, including their dimethyl and cis-trans variants. This study provided theoretical information indices and analyzed correlations with physicochemical properties (Salakhov, Bagmanov, & Grechkina, 2009).
Intramolecular Reactions : Williams et al. (2004) explored the synthesis and intramolecular reactions of trans-cyclohexyl-1,2-bisacrylate, including studies involving dimethyl cyclobut-1-ene-1,2-dicarboxylate with cyclohexene. This study highlighted spontaneous thermal isomerization and reaction mechanisms (Williams, Ma, Wepplo, & Paclin, 2004).
Sesquiterpene Synthesis : The dianion of dimethyl cyclohex-4-ene-1,2-dicarboxylate can be annelated with ethyl 4-bromobutyrate to create compounds valuable in sesquiterpene synthesis, as demonstrated by Bilyard and Garratt (1981) (Bilyard & Garratt, 1981).
Stereochemistry of Cyclic Compounds : Studies by Nazarov and Kucherov (1954) on cis- and trans-4-cyclohexene-1,2-dicarboxylic acids, including dimethyl variants, investigated stereochemistry and reaction pathways in cyclic compounds (Nazarov & Kucherov, 1954).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It’s recommended to ensure adequate ventilation and use personal protective equipment as required .
Propiedades
IUPAC Name |
dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAGRMJGUQHLI-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | |
CAS RN |
17673-68-6 | |
| Record name | 17673-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



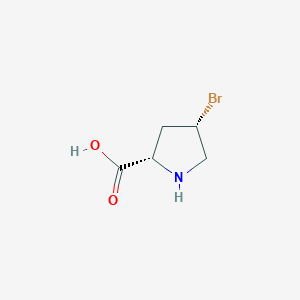
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
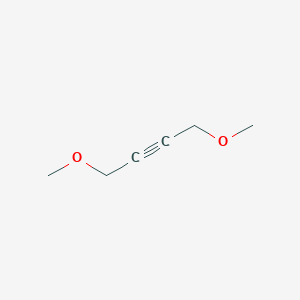
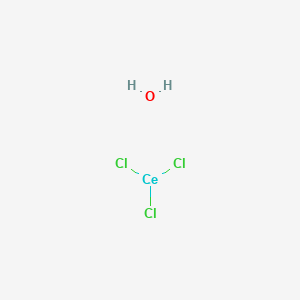
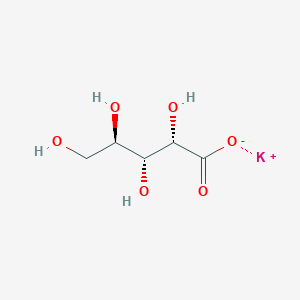
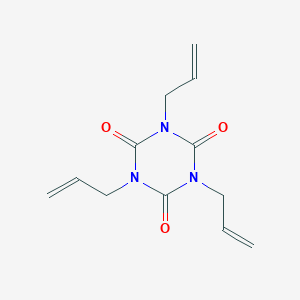
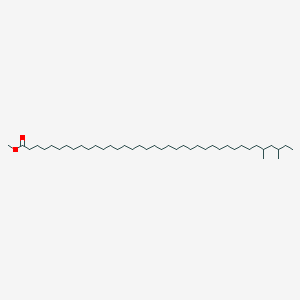
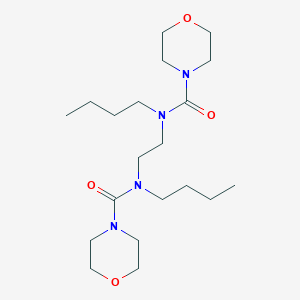
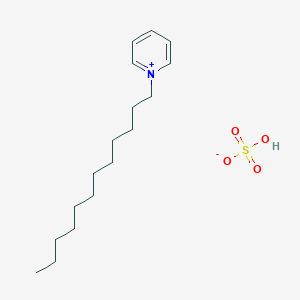
![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
